2-amino-9-cyclopentyl-1H-purin-6-one
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Overview
Description
2-Amino-9-cyclopentyl-1H-purin-6-one is a purine derivative with a unique structure that includes a cyclopentyl group attached to the purine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-cyclopentyl-1H-purin-6-one typically involves the reaction of guanine derivatives with cyclopentyl halides under basic conditions. One common method includes the use of phase transfer catalysis (PTC) to facilitate the selective alkylation at the 9-position of the guanine ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as heteropolyacids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-cyclopentyl-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Amino-9-cyclopentyl-1H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in modulating enzyme activities and cellular processes.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-9-cyclopentyl-1H-purin-6-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one
Uniqueness
2-Amino-9-cyclopentyl-1H-purin-6-one is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying purine-related biochemical pathways .
Properties
CAS No. |
94489-24-4 |
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Molecular Formula |
C10H13N5O |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-9-cyclopentyl-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O/c11-10-13-8-7(9(16)14-10)12-5-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16) |
InChI Key |
PKFFVWSMZQVYAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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